molecular formula C14H17NO3S B8320784 2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid

2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid

Cat. No. B8320784
M. Wt: 279.36 g/mol
InChI Key: VHJJKCUOOPIAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

2-(2-butyl-3-oxo-1,4-benzothiazin-4-yl)acetic acid

InChI

InChI=1S/C14H17NO3S/c1-2-3-7-12-14(18)15(9-13(16)17)10-6-4-5-8-11(10)19-12/h4-6,8,12H,2-3,7,9H2,1H3,(H,16,17)

InChI Key

VHJJKCUOOPIAJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C2=CC=CC=C2S1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-butyl-2H-benzo[b][1,4]thiazin-3(4H)-one (6.3 mmol, 1400 mg) in DMF (5 ml) was added NaH (6.9 mmol, 167 mg) and the reaction mixture was stirred at room temperature for 1 h before the dropwise addition of ethyl bromoacetate (6.3 mmol, 1052 mg). The reaction mixture was stirred at room temperature overnight, diluted with water and extracted with ethyl acetate. The organic layer was washed with 1N HCl, Sat. NaHCO3, dried over Na2SO4 and evaporated to dryness. The crude compound was dissolved in MeOH (10 ml) and 1 N NaOH (10 ml) and stirred at room temperature for 2 h. The MeOH was removed under reduced pressure and the resulting aqueous solution extracted with EtOAc. The aqueous layer was acidified to pH 2 with 1N HCl and extracted with EtOAc. The organic phase was dried over Na2SO4 and the solvent was evaporated to give the title compound. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=280.2; tR=3.01.
Quantity
1400 mg
Type
reactant
Reaction Step One
Name
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1052 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.